molecular formula C13H13BrN2O3 B13112364 tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate

tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate

Cat. No.: B13112364
M. Wt: 325.16 g/mol
InChI Key: NZMBEPTWCSAUBZ-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for reducing the formyl group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of indazole-based compounds with potential biological activity .

Biology and Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The formyl group and bromine atom in the compound may play a role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 6-bromo-3-formyl-1H-indazole-1-carboxylate is unique due to the presence of both the bromine atom at the 6-position and the formyl group at the 3-position. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

tert-butyl 6-bromo-3-formylindazole-1-carboxylate

InChI

InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-11-6-8(14)4-5-9(11)10(7-17)15-16/h4-7H,1-3H3

InChI Key

NZMBEPTWCSAUBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)C=O

Origin of Product

United States

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